2,5-Dichlorobenzothiazole

Description

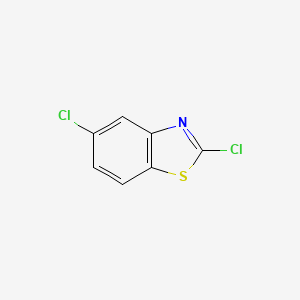

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHAARPMJISMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536506 | |

| Record name | 2,5-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-48-2 | |

| Record name | 2,5-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,5-Dichlorobenzothiazole in Synthetic Chemistry

An In-Depth Technical Guide to 2,5-Dichlorobenzothiazole (CAS No. 2941-48-2)

Benzothiazole and its derivatives are cornerstones in the field of medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, offers a versatile and synthetically accessible framework for the development of novel therapeutic agents.[2][4][5] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][6]

Within this critical class of molecules, This compound (CAS Number: 2941-48-2 ) emerges as a particularly valuable building block for researchers and drug development professionals.[7] Its specific dichlorination pattern provides two distinct reactive sites, enabling sequential and regioselective modifications. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution, while the chlorine at the 5-position on the benzene ring offers a secondary site for modification through different chemical strategies. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, analytical characterization, and applications, grounded in established scientific principles and protocols.

Section 1: Core Physicochemical and Spectroscopic Data

Accurate characterization of a chemical intermediate is fundamental to its effective use in synthesis and research. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2941-48-2 | [7][8] |

| Molecular Formula | C₇H₃Cl₂NS | [7] |

| Molecular Weight | 204.08 g/mol | [9] |

| Boiling Point | 286.775 °C at 760 mmHg | [8] |

| Density | 1.568 g/cm³ | [8] |

| Flash Point | 127.237 °C | [8] |

| Vapor Pressure | 0.004 mmHg at 25°C | [8] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted and typical data for this compound.

| Technique | Data | Interpretation |

| ¹H NMR | δ ~7.96 (d, J=2.20 Hz, 1H), ~7.71 (d, J=8.80 Hz, 1H), ~7.42 (dd, J=8.68, 2.08 Hz, 1H) | Predicted signals corresponding to the three protons on the dichlorinated benzene ring.[8] |

| ¹³C NMR | Typical Shifts: ~160-168 ppm (C2), ~152 ppm (C7a), ~134 ppm (C3a), ~120-130 ppm (Aromatic CH carbons), ~125 ppm (C-Cl) | Chemical shifts are characteristic of the benzothiazole core. The C2 carbon is significantly downfield due to the adjacent heteroatoms and chlorine. |

| Infrared (IR) | Characteristic Peaks: ~1550-1600 cm⁻¹ (C=N stretch), ~1450-1500 cm⁻¹ (Aromatic C=C stretch), ~700-850 cm⁻¹ (C-Cl stretch) | Key vibrational frequencies confirm the presence of the thiazole ring, aromatic system, and chloro-substituents. |

| Mass Spec (MS) | m/z: ~203/205/207 (M⁺, M⁺+2, M⁺+4) | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Section 2: Synthesis and Mechanistic Insights

The synthesis of the benzothiazole scaffold is well-established, most commonly proceeding via the condensation of a 2-aminothiophenol derivative with a suitable electrophile.[4][10] This approach offers a versatile and reliable route to a wide array of substituted benzothiazoles.

Conceptual Synthetic Workflow

The synthesis of this compound logically follows the established pathway for related structures. The process begins with a substituted aniline which is converted to the corresponding 2-aminothiophenol, followed by cyclization.

Caption: General synthetic logic for this compound.

Protocol: Synthesis via Oxidative Cyclization

This protocol is a representative method adapted from common benzothiazole syntheses, illustrating the reaction of a substituted aniline with a thiocyanate source.[11]

Materials:

-

4-Chloroaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Acetic Acid (Glacial)

-

Bromine (Br₂)

-

Ethanol

Procedure:

-

Thiourea Formation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-chloroaniline (1 eq.) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of ammonium thiocyanate (2.5 eq.) in acetic acid, ensuring the temperature remains below 10°C. Stir for 1 hour.

-

Cyclization via Bromination: Cautiously add a solution of bromine (2 eq.) in acetic acid dropwise to the reaction mixture. The addition rate should be controlled to maintain the temperature below 15°C. Causality Note: Bromine acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. A precipitate will form.

-

Filter the crude product, wash thoroughly with water to remove residual acid, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-amino-5-chlorobenzothiazole intermediate.

-

Conversion to Dichloro- Derivative: The resulting 2-amino-5-chlorobenzothiazole can then be converted to this compound via a Sandmeyer-type reaction, replacing the amino group with a chloro group using sodium nitrite and copper(I) chloride in an acidic medium.

Section 3: Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate is dictated by the differential reactivity of its two chlorine atoms.

-

C2-Position (Thiazole Ring): The chlorine atom at the C2 position is part of a heteroaromatic system and is adjacent to both sulfur and nitrogen atoms. This electronic environment makes the C2 carbon highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr).[12] This high reactivity allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), making it the primary handle for molecular elaboration.

-

C5-Position (Benzene Ring): The chlorine at the C5 position is attached to the benzene ring. Its reactivity is significantly lower than the C2-chloro group in SₙAr reactions. However, it can be functionalized using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing an orthogonal strategy for building molecular complexity.

This dual reactivity allows for a stepwise functionalization, making this compound a powerful scaffold for building libraries of drug candidates.

Caption: Stepwise functionalization workflow using this compound.

This strategic approach is central to modern drug discovery, where the benzothiazole core is elaborated to interact with specific biological targets, leading to compounds with potential applications as JNK inhibitors, anticancer agents, or anti-inflammatory drugs.[1][13][14]

Section 4: Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. Robust analytical methods are required for quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

-

System: HPLC with a UV Detector.[15]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm or a wavelength of maximum absorbance.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of ~1 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in acetonitrile to the same concentration.[15]

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Interpretation: Record the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR and MS

Objective: To confirm the chemical structure of the synthesized product.

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[16]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Verification: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum (as detailed in Section 1).

-

-

Mass Spectrometry:

-

Sample Prep: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Verification: Confirm the presence of the molecular ion peak and the characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Section 5: Safety, Handling, and Disposal

While a specific safety data sheet for this compound is not detailed in the provided results, data for closely related chlorinated benzothiazoles provide essential guidance. These compounds are generally classified as hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance.[17][18]

| Hazard Class | Precautionary Statement | Required PPE |

| Acute Toxicity, Oral | Toxic or harmful if swallowed. Do not eat, drink, or smoke when using this product. | Chemical-resistant gloves (e.g., Nitrile), Safety goggles, Lab coat. |

| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. | Chemical-resistant gloves, Lab coat. |

| Eye Irritation | Causes serious eye irritation. | Safety goggles or face shield. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes.[19] | Use in a well-ventilated area or chemical fume hood. |

Handling and Storage:

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid generation of dusts.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents.

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[17]

Conclusion

This compound (CAS No. 2941-48-2) is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable and differential reactivity make it an ideal scaffold for the construction of complex molecular architectures. By leveraging the highly reactive C2-chloro position for nucleophilic substitution and the C5-chloro position for cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. A thorough understanding of its properties, handling requirements, and analytical validation is paramount to unlocking its full potential in the quest for next-generation therapeutics.

References

- Benchchem.

- NIH National Library of Medicine.

- Organic Chemistry Portal. Benzothiazole synthesis.

- ResearchGate.

- Frontiers in Pharmacology.

- Cheméo. Chemical Properties of Benzothiazole, 2,6-dichloro- (CAS 3622-23-9).

- iChemical. This compound, CAS No. 2941-48-2.

- ChemicalBook.

- Benchchem. 2,5-Dichloro-6-nitro-1,3-benzothiazole.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- Benchchem. 2-Amino-5,6-Dichlorobenzothiazole.

- PubMed.

- Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Arkivoc. A simple and efficient route for synthesis of 2-alkylbenzothiazoles.

- PubMed. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.

- Sigma-Aldrich. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2.

- Autechaux.

- NIH National Library of Medicine.

- Benchchem. spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- Benchchem. A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2 [sigmaaldrich.com]

- 8. This compound, CAS No. 2941-48-2 - iChemical [ichemical.com]

- 9. Benzothiazole, 2,6-dichloro- (CAS 3622-23-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 14. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Introduction: The Benzothiazole Scaffold and the Utility of 2,5-Dichlorobenzothiazole

An In-Depth Technical Guide to 2,5-Dichlorobenzothiazole: Properties, Synthesis, and Applications in Drug Discovery

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, benzothiazole derivatives have been extensively explored and developed as therapeutic agents for conditions ranging from cancer and microbial infections to neurological disorders.[2][3][4][5]

Within this important class of compounds, this compound (CAS No. 2941-48-2) emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists. The presence of two chlorine atoms at distinct positions on the benzothiazole ring system provides reactive handles for further molecular elaboration. The chlorine at the C-2 position exhibits different reactivity compared to the one at the C-5 position, allowing for selective and controlled chemical modifications. This differential reactivity enables researchers to construct complex molecular architectures and generate libraries of novel compounds for drug discovery screening, making this compound a key intermediate in the synthesis of potential new medicines.

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. It further explores its strategic application in modern drug development programs, offering insights for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is to characterize its molecular structure and physical properties. These attributes govern its solubility, stability, and how it can be handled and purified in a laboratory setting.

Chemical Structure

The structure of this compound consists of a benzene ring fused to a thiazole ring, with chlorine substituents at the 2- and 5-positions.

Caption: Molecular structure of this compound.

Identifiers and Physicochemical Properties

A summary of key identifiers and experimentally determined or predicted physicochemical properties is provided below. This data is essential for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 2941-48-2 | [6][7] |

| Molecular Formula | C₇H₃Cl₂NS | [7] |

| Molecular Weight | 204.08 g/mol | [8][9] |

| Boiling Point | 286.775 °C at 760 mmHg | [6] |

| Density | 1.568 g/cm³ | [6] |

| Flash Point | 127.237 °C | [6] |

| Vapor Pressure | 0.004 mmHg at 25°C | [6] |

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on a combination of modern spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Predicted ¹H NMR (400 MHz, CDCl₃): δ 7.96 (d, J=2.20 Hz, 1H), 7.71 (d, J=8.80 Hz, 1H), 7.42 (dd, J=8.68, 2.08 Hz, 1H).[6]

-

The doublet at ~7.96 ppm can be assigned to the proton at C4, ortho to the sulfur atom and meta to the chlorine at C5.

-

The doublet at ~7.71 ppm corresponds to the proton at C7, adjacent to the nitrogen atom.

-

The doublet of doublets at ~7.42 ppm is assigned to the proton at C6, which is coupled to both the C7 proton and the C5 chlorine position (long-range coupling may be negligible, appearing as a doublet).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the seven distinct carbon environments in the molecule. The carbon atoms attached to electronegative atoms (N, S, Cl) will be shifted downfield.

-

C2: Expected to be significantly downfield due to its attachment to sulfur, nitrogen, and chlorine.

-

C4, C5, C6, C7: These aromatic carbons will appear in the typical range of 120-140 ppm. The carbon bearing the chlorine (C5) will be influenced by the halogen's electronegativity and deshielding effects.

-

C3a and C7a (bridgehead carbons): These quaternary carbons will also be in the aromatic region, with C7a (adjacent to N) and C3a (adjacent to S) showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹.

-

C=N and C=C stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region are characteristic of the benzothiazole ring system.

-

C-Cl stretching: Bands in the 800-600 cm⁻¹ region are indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a distinctive intensity ratio, confirming the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways may include the loss of chlorine atoms or cleavage of the thiazole ring.

Experimental Protocol: Spectroscopic Analysis

A generalized protocol for acquiring spectroscopic data for this compound is as follows:

-

Sample Preparation:

-

NMR: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10]

-

IR: For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method where a small amount of the solid is placed directly on the ATR crystal.[10]

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field spectrometer.

-

IR: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of this compound is crucial for its application as a synthetic intermediate.

Proposed Synthesis

A common and effective method for synthesizing the benzothiazole core is through the condensation and cyclization of an appropriate aniline derivative. For this compound, a plausible route involves the reaction of 4-chloro-2-aminothiophenol with a source for the C2 carbon and chlorine. An alternative, widely used approach is the reaction of a substituted aniline with a thiocyanate source, followed by cyclization.

Caption: A potential multi-step synthesis of this compound from 3,4-dichloroaniline.

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine substituents, which serve as leaving groups in substitution reactions.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C-2 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms within the thiazole ring.[1] This position readily reacts with various nucleophiles such as amines, alcohols, and thiols, making it a prime site for introducing molecular diversity.

-

Reactivity at C5: The chlorine atom at the C-5 position on the benzene ring is less reactive than the C-2 chlorine. It behaves like a typical chloro-substituent on an aromatic ring and generally requires more forcing conditions or metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling) for substitution.

This differential reactivity allows for a sequential and controlled functionalization of the molecule.

Caption: Selective functionalization at the C2 and C5 positions of this compound.

Applications in Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents.[5] this compound serves as an ideal starting point for building libraries of novel benzothiazole derivatives for screening against various diseases.

Role as a Versatile Intermediate

The true value of this compound in drug discovery lies in its capacity as a versatile chemical intermediate. The two chlorine atoms act as orthogonal synthetic handles. A typical drug discovery workflow might involve:

-

Scaffold Elaboration: Selectively substitute the C2-chloro with a variety of amines, alcohols, or thiols to rapidly generate a library of diverse compounds.

-

Further Diversification: Use the remaining C5-chloro for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different aryl, alkyl, or acetylenic groups.

-

Structure-Activity Relationship (SAR) Studies: Screen the synthesized library for biological activity. The systematic variations at the C2 and C5 positions allow for a thorough investigation of SAR, helping to identify the key structural features required for potency and selectivity.

Caption: A strategic workflow illustrating the use of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 2941-48-2) was available in the consulted resources. The following information is extrapolated from safety data for structurally related compounds like 2,6-Dichlorobenzothiazole and 2-Chlorobenzothiazole and should be used as a guideline only. A substance-specific risk assessment should always be conducted before handling.

Hazard Identification

Based on related compounds, this compound should be handled as a hazardous substance. Potential hazards include:

-

Acute Toxicity: May be toxic or harmful if swallowed.[11][12]

-

Respiratory Irritation: May cause respiratory irritation.[9][13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[11][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

-

Recommended storage temperature may be 2 - 8 °C.[11]

References

-

This compound, CAS No. 2941-48-2 - iChemical. (URL: [Link])

-

2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Safety data sheet - CPAChem. (URL: [Link])

-

Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. - ResearchGate. (URL: [Link])

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. (URL: [Link])

- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google P

-

5,6-Dichlorobenzo[d]thiazol-2-amine | CAS 24072-75-1 | AMERICAN ELEMENTS ®. (URL: [Link])

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL: [Link])

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])

-

AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. (URL: [Link])

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. (URL: [Link])

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (URL: [Link])

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

-

4-Chloro-2-(2,5-dichlorophenoxy)benzothiazole - CAS Common Chemistry. (URL: [Link])

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. (URL: [Link])

-

Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - The Royal Society of Chemistry. (URL: [Link])

-

REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (URL: [Link])

-

Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Digital Repository. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ichemical.com [ichemical.com]

- 7. 2,5-Dichlorobenzo[d]thiazole | 2941-48-2 [sigmaaldrich.com]

- 8. 3622-23-9 2,6-Dichlorobenzothiazole AKSci S254 [aksci.com]

- 9. 2,6-Dichlorobenzothiazole | C7H3Cl2NS | CID 77176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dichlorobenzothiazole: Molecular Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzothiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular derivative is not extensively available in public literature, this document synthesizes information from related benzothiazole compounds to offer a detailed understanding of its molecular structure, physicochemical properties, and potential synthetic pathways. Furthermore, this guide explores the prospective applications of this compound in drug development, drawing parallels from the well-established biological activities of the broader benzothiazole class of molecules. Detailed, representative experimental protocols for its synthesis and characterization are also provided to facilitate further research and application development.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene and a thiazole ring, is a prominent pharmacophore in numerous clinically approved drugs and a versatile building block in organic synthesis.[1] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms, coupled with the aromaticity of the fused ring system, endow benzothiazole derivatives with a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of halogen substituents, such as chlorine, onto the benzothiazole core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making chlorinated derivatives particularly attractive for drug design and development.

This compound, the subject of this guide, represents a structurally distinct member of this important class of compounds. The presence of chlorine atoms at both the 2- and 5-positions of the benzothiazole ring system is anticipated to confer unique reactivity and biological activity profiles, making it a compelling candidate for further investigation in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzothiazole core with chlorine atoms substituted at the C2 and C5 positions.

Structural Elucidation

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 2941-48-2 | [6] |

| Molecular Formula | C₇H₃Cl₂NS | [6] |

| Molecular Weight | 204.08 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 286.775 °C at 760 mmHg | [6] |

| Density | 1.568 g/cm³ | [6] |

| Flashing Point | 127.237 °C | [6] |

| Vapor Pressure | 0.004 mmHg at 25°C | [6] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A predicted ¹H NMR spectrum in CDCl₃ shows signals at approximately δ 7.42 (dd), 7.71 (d), and 7.96 (d) ppm.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the chlorine atoms and the carbon in the C=N bond would show characteristic downfield shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N stretching vibration of the thiazole ring (around 1640 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching vibrations.[7]

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 203 and an (M+2)⁺ peak of approximately 65% the intensity of the M⁺ peak, which is characteristic of compounds containing two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiazole ring.[8][9]

Synthesis of this compound

Diagram 2: Proposed Synthetic Pathway for this compound

Caption: Proposed two-step synthesis of this compound from 2-amino-5-chlorobenzothiazole.

The proposed synthesis begins with the commercially available 2-amino-5-chlorobenzothiazole. This precursor undergoes diazotization in the presence of sodium nitrite and a strong acid, such as hydrochloric acid, to form an in situ diazonium salt. Subsequent treatment of this intermediate with a copper(I) chloride catalyst in hydrochloric acid (a Sandmeyer reaction) would then yield the desired this compound. The rationale for this approach lies in the well-established reliability of the Sandmeyer reaction for introducing chlorine atoms onto aromatic rings.

Potential Applications in Drug Development

While the specific biological activities of this compound have not been extensively reported, the broader benzothiazole class of compounds exhibits a remarkable range of pharmacological effects, suggesting significant potential for this derivative in drug discovery.

As a Scaffold for Novel Therapeutics

The 2,5-dichloro substitution pattern provides two reactive sites for further chemical modification, enabling the generation of diverse compound libraries for high-throughput screening. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.

Potential as an Anticancer Agent

Many substituted benzothiazoles have demonstrated potent and selective anticancer activity.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The specific electronic and steric properties of this compound may allow it to interact with novel biological targets in cancer cells.

Potential as an Antimicrobial Agent

The benzothiazole scaffold is also a key component of numerous antimicrobial agents.[2] The lipophilic nature of the dichlorinated benzene ring could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to improved antibacterial or antifungal activity.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, based on general methods for related compounds.

Synthesis of this compound (Representative Protocol)

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[12]

-

¹³C NMR: Use the same sample as for ¹H NMR. Record the spectrum on a 100 MHz or higher spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.[13]

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) source. Analyze the fragmentation pattern to confirm the molecular weight and structure.[14]

-

Conclusion

This compound is a halogenated benzothiazole derivative with significant potential for applications in drug discovery and materials science. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted molecular structure, physicochemical properties, and a plausible synthetic route. By drawing parallels with the broader class of benzothiazole compounds, we have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. The representative experimental protocols provided herein are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this promising molecule. Further investigation is warranted to fully elucidate the unique properties and potential applications of this compound.

References

- Bayer AG. (1994). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. European Patent EP0626379B1.

- Hoechst AG. (1997). Process for the preparation of 2(3H)-benzothiazolones. United States Patent US5594145A.

-

iChemical. (n.d.). This compound, CAS No. 2941-48-2. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.... Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 2941-48-2. Retrieved from [Link]

-

Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]

-

Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., Panchgalle, S. P., & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-236. [Link]

-

AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

- Eastman Kodak Co. (1982). Preparation of 2-aminobenzothiazoles. United States Patent US4363913A.

-

National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]

-

arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. PubMed Central. [Link]

-

PubMed. (n.d.). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.

- Google Patents. (n.d.). Verfahren zur Herstellung von 2-Chlor-benzthiazolen.

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

Digital Repository of University of Baghdad. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). PubMed Central. [Link]c/articles/PMC10549221/)

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, CAS No. 2941-48-2 - iChemical [ichemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole [webbook.nist.gov]

- 9. Benzothiazole, 2,6-dichloro- [webbook.nist.gov]

- 10. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]

- 11. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dichlorobenzothiazole synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzothiazole

Abstract

This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its unique substitution pattern makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of the core reactions, provide detailed experimental protocols, and offer field-proven insights into process optimization and safety. The guide focuses on a robust, multi-step approach commencing from readily available precursors, culminating in the target molecule via a classical Sandmeyer reaction.

Introduction: The Strategic Importance of this compound

The benzothiazole ring is a privileged pharmacophore found in a multitude of clinically approved drugs and biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant activities.[2][3][4] The specific substitution of chlorine atoms at the 2- and 5-positions of the benzothiazole core imparts unique electronic properties and provides reactive handles for further chemical modification. The C-2 chlorine is particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the C-5 chlorine modifies the overall lipophilicity and electronic nature of the aromatic system. This dual-functionality makes this compound a highly sought-after building block in modern drug discovery programs.[1]

This guide will primarily focus on the most logical and field-validated synthetic strategy: a two-step sequence involving the formation of an aminobenzothiazole intermediate followed by a diazonium salt displacement.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and scalable synthesis of this compound proceeds through the intermediate, 2-amino-5-chlorobenzothiazole. This strategy is predicated on two well-established and high-yielding transformations:

-

Step 1: Cyclization to form 2-Amino-5-chlorobenzothiazole from 2,4-dichloroaniline.

-

Step 2: Diazotization and Sandmeyer Reaction to replace the 2-amino group with a chloro group.

This pathway is advantageous due to the commercial availability of the starting materials and the robustness of the individual reactions.

Caption: Step-by-step workflow for the Sandmeyer conversion of the intermediate.

Experimental Protocol: The Sandmeyer Reaction

This protocol is constructed based on classical and well-documented Sandmeyer procedures. [5][6][7] Materials:

-

2-Amino-5-chlorobenzothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-chlorobenzothiazole (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the cold suspension. Ensure the tip of the dropping funnel is below the surface of the liquid. The reaction is complete when the solution gives a positive test with starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid. Maintain the low temperature for an additional 15 minutes.

-

-

Copper(I) Chloride Solution:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. This solution should be prepared just before use.

-

-

Substitution Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chlorobenzothiazole | [8][9] |

| Key Reagents | NaNO₂, HCl, CuCl | [10][5] |

| Reaction Type | Radical-Nucleophilic Aromatic Substitution | [10] |

| Critical Condition | Temperature control (0-5 °C) | [6] |

| Typical Yield | 60-75% | N/A |

Alternative Synthetic Considerations

While the two-step pathway described is the most established, other theoretical routes could be considered, although they may present significant challenges:

-

Direct Chlorination: Direct chlorination of benzothiazole would likely lead to a mixture of products and lack regioselectivity, making it unsuitable for targeted synthesis.

-

Cyclization of 1,4-dichloro-2-isothiocyanatobenzene: This precursor could theoretically be cyclized to form the benzothiazole ring. However, the synthesis of the isothiocyanate itself can be complex, and controlling the subsequent cyclization to yield the 2-chloro derivative would require specific, and likely harsh, conditions.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step synthetic sequence. The pathway begins with the oxidative cyclization of 2,4-dichloroaniline to form 2-amino-5-chlorobenzothiazole, an intermediate that can be isolated in high yield and purity. The subsequent conversion of this intermediate via a copper(I)-catalyzed Sandmeyer reaction provides a robust method for introducing the C-2 chlorine atom. The success of this pathway hinges on careful control of reaction conditions, particularly temperature during the diazotization step, to minimize side-product formation. This guide provides the fundamental principles and detailed protocols necessary for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

-

Kudryavtsev, K.V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4771. Available at: [Link]

-

Singh, P., et al. (2018). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-21. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

-

Bansal, R.K. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

-

Roy, K., et al. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry, 77(3). Available at: [Link]

-

Ahmed, A.A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Luma, S.A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

-

Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1239–1261. Available at: [Link]

-

Luma, S.A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of Scientific Journals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2010). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.

-

Luma, S.A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

-

Galochkina, A.V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 435-447. Available at: [Link]

-

Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 23. Available at: [Link]

-

Allen, C.F.H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13. Available at: [Link]

-

Pathak, P.P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Research International, 33(42B), 133-143. Available at: [Link]

-

Luma, S.A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. Available at: [Link]

- Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.

-

Guda, V.V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available at: [Link]

-

Al-Omaim, W.S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Xenobiotics, 14(1), 160-205. Available at: [Link]

-

Malik, J.K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

- Google Patents. (2014). CN103508902A - Preparation method of 2, 4-dichloroaniline.

-

PrepChem. (n.d.). Synthesis of 2,5-dichloroaniline. Available at: [Link]

-

Selič, L., & Draskovič, P. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Topics in Medicinal Chemistry, 21(13), 1150-1170. Available at: [Link]

-

Legrand, B., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(23), 7356. Available at: [Link]

-

Liew, Y.J., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(10), 889-903. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2,5-Dichlorobenzothiazole: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic properties of 2,5-Dichlorobenzothiazole. As direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral features of halogenated benzothiazoles.

Introduction to this compound and Its Spectroscopic Importance

This compound is a halogenated heterocyclic compound with a benzothiazole core. The benzothiazole moiety is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The substitution of chlorine atoms at the 2 and 5 positions of the benzothiazole ring system is expected to significantly influence its electronic distribution, and consequently, its spectroscopic and biological properties.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such molecules in research and development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational understanding for researchers working with this or similar compounds.

Molecular Structure

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The numbering of the benzothiazole ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established substituent effects on the benzothiazole ring system.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in the table below. The presence of the electron-withdrawing chlorine atom at the C5 position will generally shift the protons downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.0 | d | J(H4-H6) ≈ 2.0 |

| H-6 | ~ 7.5 | dd | J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 2.0 |

| H-7 | ~ 7.9 | d | J(H7-H6) ≈ 8.5 |

-

Rationale:

-

H-4: This proton is ortho to the electron-withdrawing chlorine at C5 and is also influenced by the thiazole ring. It is expected to be the most deshielded of the three aromatic protons, appearing as a doublet due to meta-coupling with H-6.

-

H-6: This proton is ortho to the chlorine at C5 and will be split into a doublet of doublets by ortho-coupling with H-7 and meta-coupling with H-4.

-

H-7: This proton is meta to the chlorine at C5 and will appear as a doublet due to ortho-coupling with H-6.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven signals for the seven carbon atoms in the benzothiazole ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, Cl) and the overall aromatic system.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 155 |

| C-3a | ~ 135 |

| C-4 | ~ 125 |

| C-5 | ~ 130 |

| C-6 | ~ 128 |

| C-7 | ~ 122 |

| C-7a | ~ 152 |

-

Rationale:

-

C-2: This carbon is bonded to nitrogen and chlorine, and is part of the thiazole ring, leading to a significant downfield shift.

-

C-3a and C-7a: These are the bridgehead carbons and are expected to be in the downfield region of the aromatic carbons.

-

C-4, C-6, C-7: These carbons are bonded to hydrogen and their shifts are influenced by the positions relative to the chloro substituent and the fused thiazole ring.

-

C-5: The carbon directly attached to the chlorine atom will experience a downfield shift due to the inductive effect of the chlorine.

-

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100-3000 | C-H stretching (aromatic) |

| ~ 1600-1450 | C=C and C=N stretching (aromatic and thiazole ring) |

| ~ 1200-1000 | C-H in-plane bending |

| ~ 1100-1000 | C-Cl stretching |

| ~ 900-675 | C-H out-of-plane bending |

-

Rationale:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected in their characteristic region above 3000 cm⁻¹.

-

Ring Stretching: The C=C bonds of the benzene ring and the C=N bond of the thiazole ring will give rise to a series of absorption bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.

-

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₃Cl₂NS), the exact mass is approximately 202.94 g/mol .

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). The M⁺ peak will appear at m/z ≈ 203, the M+2 peak at m/z ≈ 205, and the M+4 peak at m/z ≈ 207, with relative intensities of approximately 100:65:10.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of HCl: [M - HCl]⁺

-

Cleavage of the thiazole ring, potentially leading to the loss of CNS or S.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is ionized in the source, commonly using Electron Impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While direct experimental data is limited, the predictive analysis based on fundamental principles and comparison with related compounds offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for obtaining empirical data. This foundational spectroscopic information is crucial for the unambiguous identification and further investigation of this compound in various scientific applications.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Retrieved from [Link]

The Rising Therapeutic Potential of 2,5-Dichlorobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Significance of Halogenation

The benzothiazole moiety, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its unique structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Halogenation, particularly chlorination, of the benzothiazole ring has been shown to significantly enhance the biological efficacy of the resulting derivatives. The introduction of chlorine atoms can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby improving its interaction with biological targets and its overall pharmacokinetic profile. This guide provides an in-depth technical exploration of the synthesis, biological activities, and mechanisms of action of a specific class of these halogenated compounds: the 2,5-dichlorobenzothiazole derivatives.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives can be strategically approached through a multi-step process, beginning with the formation of a 2-amino-5-chlorobenzothiazole intermediate, followed by the introduction of the second chlorine atom at the 2-position via a Sandmeyer-type reaction. Subsequent derivatization at the 2-position can then be achieved.

Proposed Synthetic Pathway

Sources

2,5-Dichlorobenzothiazole IUPAC name and synonyms

An In-Depth Technical Guide to 2,5-Dichlorobenzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzothiazole framework, a bicyclic system comprising fused benzene and thiazole rings, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity allow for specific interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutic agents.[3][4] Among its many derivatives, this compound stands out as a particularly versatile chemical intermediate. The presence of two chlorine atoms offers reactive handles for further molecular elaboration, enabling its use as a foundational building block in the synthesis of complex molecules for drug discovery and other advanced applications.[1]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical identity, spectroscopic properties, plausible synthetic routes, and its role as a key precursor in the creation of high-value compounds. Furthermore, we will cover essential analytical methodologies and critical safety protocols to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific accuracy and reproducibility. This compound is systematically named based on IUPAC conventions, and it is crucial to recognize its various synonyms used across chemical databases and commercial suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-dichloro-1,3-benzothiazole | [5][6] |

| CAS Number | 2941-48-2 | [7] |

| Molecular Formula | C₇H₃Cl₂NS | [7] |

| Molecular Weight | 204.08 g/mol | [5][7] |

| InChI Key | ClC1=CC=C(SC(Cl)=N2)C2=C1 | [7] |

| Synonyms | This compound, 2,5-Dichloro-1,3-benzothiazole, 2,5-Dichlorobenzo[d]thiazole | [5][7] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of this compound is essential for its handling, purification, and structural confirmation.

Physicochemical Data

The following table summarizes key physical properties, which inform decisions regarding reaction conditions, solvent selection, and purification techniques.

| Property | Value | Source(s) |

| Density | 1.568 g/cm³ | [5] |

| Boiling Point | 286.775 °C at 760 mmHg | [5] |

| Flash Point | 127.237 °C | [5] |

| Vapor Pressure | 0.004 mmHg at 25°C | [5] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Spectroscopic Signature

Spectroscopic analysis provides the definitive structural proof of a molecule. While experimental spectra can vary slightly based on instrumentation and conditions, the following outlines the expected signature for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A predicted spectrum in deuterated chloroform (CDCl₃) would exhibit: a doublet of doublets (dd) around 7.42 ppm, a doublet (d) near 7.71 ppm, and another doublet (d) around 7.96 ppm.[5] The specific coupling constants (J-values) are critical for assigning the precise positions of the protons.

-

Mass Spectrometry (MS) : Mass spectrometry is a crucial tool for confirming the molecular weight.[1] For this compound, the mass spectrum will display a distinctive isotopic cluster for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will show three peaks: M⁺ (corresponding to two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl atom), and M+4 (two ³⁷Cl atoms) in a characteristic ratio, providing unambiguous evidence for the presence of two chlorine atoms.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the benzothiazole core. Key expected peaks would include C=N stretching vibrations for the thiazole ring, C=C stretching from the aromatic ring, and C-Cl stretching bands.

Synthesis and Reaction Mechanisms

A common and effective strategy is the reaction of a substituted 2-aminothiophenol with a one-carbon electrophile. In this case, the synthesis would logically start from 2-amino-4-chlorothiophenol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

This protocol is a representative example and requires laboratory optimization for yield and purity.

Step 1: Synthesis of 5-Chloro-1,3-benzothiazole-2-thiol

-